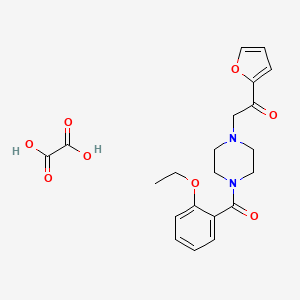

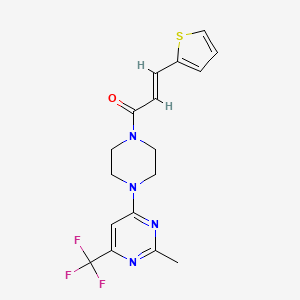

![molecular formula C22H22N2O4 B2804208 8-((4-benzylpiperazin-1-yl)methyl)-6H-[1,3]dioxolo[4,5-g]chromen-6-one CAS No. 859109-11-8](/img/structure/B2804208.png)

8-((4-benzylpiperazin-1-yl)methyl)-6H-[1,3]dioxolo[4,5-g]chromen-6-one

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Chromanone or Chroman-4-one is a significant and intriguing heterobicyclic compound that serves as a building block in medicinal chemistry for the isolation, design, and synthesis of novel lead compounds . The absence of a double bond in chromanone between C-2 and C-3 shows a minor difference from chromone but exhibits significant variations in biological activities .

Molecular Structure Analysis

Structurally, chroman-4-one is a fusion of a benzene nucleus (ring A) with dihydropyran (ring B) which relates to chromane, chromene, chromone, and chromenone .Chemical Reactions Analysis

New 8-hydroxyquinoline-based piperazine, namely 5-((4-phenylpiperazine-1-yl)methyl)8-hydroxyquinoline (PPMQ), has been synthesized and examined as the corrosion inhibitors of carbon steel (CS) in a 1 M HCl medium using electrochemical measurements .Physical And Chemical Properties Analysis

The inhibition efficiency was found to increase with increasing inhibitor concentration and to decrease with increasing temperature . PDP data reveals that the PPMQ functions as a mixed type with predominance cathodic effect to an optimal concentration 10 –3 M at 298 K with an efficiency that reaches 96% .Applications De Recherche Scientifique

Antimicrobial Activity

This compound has been synthesized and tested for its antimicrobial activity . The compounds exhibited significant antibacterial and antifungal activity as that of standards . This makes it a potential candidate for the development of new antimicrobial drugs.

Molecular Modeling

The compound has been used in molecular modeling studies . The data was further compared with structure-based investigations using docking studies with the crystal structure of oxidoreductase (1XDQ and 3QLS) protein organisms . This suggests its potential use in the field of computational biology and drug design.

Synthesis of Novel Derivatives

The compound serves as a key intermediate in the synthesis of novel derivatives . A series of novel 4-(3-(4-benzylpiperazin-1-yl) propoxy)-7-methoxy-3-substituted phenyl-2H-chromen-2-one were synthesized by the reductive amination of 7-methoxy-3-phenyl-4-(3-piperizin-1-yl-propaxy)chromen-2-one with different substituted aromatic aldehydes .

Antifungal Agents

The compound has been synthesized as a potential antifungal agent . A new series of 6-substituted-4-methyl-3- (4-arylpiperazin-1-yl)cinnolines were synthesized via intramolecular cyclization of the respective 1- (2-arylhydrazono)-1- (4-arylpiperazin-1-yl)propan-2-ones .

Activator of Contractile Activity

The compound is an activator of contractile activity of intestinal smooth muscles with reversible M2 cholinomimetic properties . This suggests its potential use in the treatment of gastrointestinal disorders.

Research Tool

There is an urgent necessity to develop selective agonists of M2 subtype receptors as pharmacological tools for laboratory research . This compound, with its M2 cholinomimetic properties , could potentially serve as a valuable tool in this area.

Mécanisme D'action

Orientations Futures

Propriétés

IUPAC Name |

8-[(4-benzylpiperazin-1-yl)methyl]-[1,3]dioxolo[4,5-g]chromen-6-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H22N2O4/c25-22-10-17(18-11-20-21(27-15-26-20)12-19(18)28-22)14-24-8-6-23(7-9-24)13-16-4-2-1-3-5-16/h1-5,10-12H,6-9,13-15H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WXPLAPMEBIXONW-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCN1CC2=CC=CC=C2)CC3=CC(=O)OC4=CC5=C(C=C34)OCO5 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H22N2O4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

378.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

8-((4-benzylpiperazin-1-yl)methyl)-6H-[1,3]dioxolo[4,5-g]chromen-6-one | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![5-[2-Chloro-5-(trifluoromethyl)phenyl]-2-furamide](/img/structure/B2804129.png)

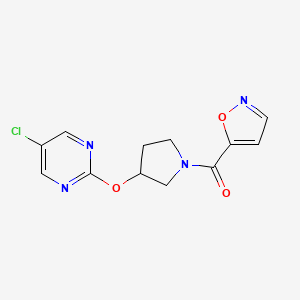

![2-(2-chlorophenyl)-N-((1-cyclopentyl-1,4,6,7-tetrahydropyrano[4,3-c]pyrazol-3-yl)methyl)acetamide](/img/structure/B2804133.png)

![N-[4-chloro-3-(trifluoromethyl)phenyl]-8-methoxy-3-(4-methylphenyl)sulfonylchromen-2-imine](/img/structure/B2804137.png)

![3-Butyl-2-[(3-thiophen-2-yl-1,2,4-oxadiazol-5-yl)methylsulfanyl]quinazolin-4-one](/img/structure/B2804141.png)

![N-[2-(3,4-dimethoxyphenyl)ethyl]-3-(3-methylphenyl)triazolo[1,5-a]quinazolin-5-amine](/img/structure/B2804143.png)

![N-(4,6-difluorobenzo[d]thiazol-2-yl)-2-(2,5-dioxopyrrolidin-1-yl)acetamide](/img/structure/B2804145.png)

![2-[6-(3,4-dihydro-1H-isoquinolin-2-ylmethyl)-4-oxopyran-3-yl]oxy-N-(3-methylphenyl)acetamide](/img/structure/B2804146.png)

![5-[(4-ethoxyphenyl)sulfamoyl]-N-(3-methoxyphenyl)-3-methyl-1H-pyrazole-4-carboxamide](/img/structure/B2804147.png)